molecular formula C9H9NO2 B1642771 3-(Methoxymethoxy)benzonitrile

3-(Methoxymethoxy)benzonitrile

Cat. No.: B1642771
M. Wt: 163.17 g/mol
InChI Key: AFUWCHQJDGWZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethoxy)benzonitrile (C₉H₉NO₂, molecular weight: 163.18 g/mol) is a substituted benzonitrile derivative featuring a methoxymethoxy (-OCH₂OCH₃) group at the meta position relative to the nitrile (-CN) group. This ether-based substituent enhances the compound’s solubility in polar organic solvents and modulates its electronic properties, making it a versatile intermediate in organic synthesis and pharmaceutical development. Its structure is characterized by a planar aromatic ring with the nitrile group contributing to dipole interactions and hydrogen bonding capabilities .

Properties

IUPAC Name

3-(methoxymethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-7-12-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUWCHQJDGWZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306900
Record name 3-(Methoxymethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81245-45-6
Record name 3-(Methoxymethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81245-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methoxymethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 3-(Methoxymethoxy)benzonitrile with analogous compounds differing in substituents:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications
3-(Methoxymethoxy)benzonitrile C₉H₉NO₂ -OCH₂OCH₃ (meta) 163.18 High solubility in DMSO; used in cross-coupling reactions
3-Iodo-4-(methoxymethoxy)benzonitrile C₉H₈INO₂ -OCH₂OCH₃, -I (para) 289.07 Bulky iodine enhances steric hindrance; potential radioimaging agent
3-Methoxy-4-nitrobenzonitrile C₈H₆N₂O₃ -OCH₃ (meta), -NO₂ (para) 178.15 Electron-withdrawing nitro group increases melting point (125–126°C); pharmaceutical intermediate
3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile C₁₁H₈BrN₃ -Br, pyrazole ring 262.11 Bromine enables Suzuki coupling; antimicrobial applications
3-(2-(Methylamino)ethoxy)benzonitrile C₁₀H₁₁N₂O -OCH₂CH₂NHCH₃ (meta) 191.21 Amino-ether chain improves bioavailability; CNS drug precursor

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxymethoxy group (-OCH₂OCH₃) acts as an electron donor, increasing electron density on the aromatic ring, whereas nitro (-NO₂) or cyano (-CN) groups withdraw electrons, altering reactivity in nucleophilic substitution or electrophilic aromatic substitution .
  • Steric Effects : Bulky substituents like iodine (in 3-Iodo-4-(methoxymethoxy)benzonitrile) or pyrazole rings hinder rotational freedom, impacting crystallinity and intermolecular interactions .
  • Solubility: Methoxymethoxy and amino-ether substituents enhance solubility in polar solvents compared to halogenated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.